

# Spectroscopic Data Comparison: Halogenated Indoles for Drug Discovery

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## Compound of Interest

Compound Name: *7-Bromo-4-chloro-1H-indole*

Cat. No.: *B156208*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **7-Bromo-4-chloro-1H-indole** and related halogenated indole derivatives. Understanding the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of these compounds is crucial for their identification, characterization, and utilization in synthetic chemistry and drug development. While experimental data for **7-Bromo-4-chloro-1H-indole** is not readily available in the public domain, this guide presents data for structurally similar compounds, 7-Bromo-3-methyl-1H-indole and 6-Chloro-3-methyl-1H-indole, to predict and understand the spectroscopic properties of the target molecule.

## Comparative Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the compared halogenated indoles. The data for the alternative compounds is sourced from publicly available experimental results, while the data for **7-Bromo-4-chloro-1H-indole** is predicted based on established substituent effects in indole systems.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )

Compound	H1 (NH)	H2	H3	H5	H6	Aromatic Protons
7-Bromo-4-chloro-1H-indole (Predicted)						
						7.55 (d, J=7.9 Hz),
7-Bromo-3-methyl-1H-indole <sup>[1]</sup>	8.06 (s)	-	2.35 (d, J=1.0 Hz)	-	-	7.37 (d, J=7.6 Hz), 7.08–6.97 (m)
						7.48 (d, J=8.4 Hz), 7.33 (d, J=1.5 Hz), 7.09 (dd, J=8.4, 1.8 Hz), 6.95 (dd, J=2.0, 0.9 Hz)
6-Chloro-3-methyl-1H-indole <sup>[1]</sup>	7.88 (s)	-	2.31 (d, J=0.9 Hz)	-	-	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Compound	C2	C3	C3a	C4	C5	C6	C7	C7a	CH <sub>3</sub>
7-Bromo-4-chloro-1H-indole (Predicted)									
	-125	-102	-129	-120 (C-Cl)	-122	-115	-105 (C-Br)	-135	-
7-Bromo-3-methyl-1H-indole[1]									
	122.33	113.13	129.64	124.31	120.42	118.23	104.75	135.07	9.97
6-Chloro-3-methyl-1H-indole[1]									
	122.32	112.03	127.93	119.94	127.05	119.82	110.96	136.67	9.67

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Expected m/z for [M] <sup>+</sup>
7-Bromo-4-chloro-1H-indole	C <sub>8</sub> H <sub>5</sub> BrClN	230.49	229, 231, 233 (due to Br and Cl isotopes)
7-Bromo-3-methyl-1H-indole <sup>[1]</sup>	C <sub>9</sub> H <sub>8</sub> BrN	210.07	209, 211 (due to Br isotopes)
6-Chloro-3-methyl-1H-indole <sup>[1]</sup>	C <sub>9</sub> H <sub>8</sub> ClN	165.62	165, 167 (due to Cl isotopes)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the indole derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### 2. <sup>1</sup>H NMR Spectroscopy:

- Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

- Pulse Program: Standard single-pulse sequence.

#### • Acquisition Parameters:

- Spectral Width: 16 ppm

- Number of Scans: 16-64

- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Processing:
  - Apply a Fourier transform to the free induction decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shifts relative to the TMS signal ( $\delta$  0.00 ppm).

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).
- Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
- Acquisition Parameters:
  - Spectral Width: 240 ppm
  - Number of Scans: 1024-4096
  - Relaxation Delay: 2.0 s
  - Pulse Width: 30°
- Processing:
  - Apply a Fourier transform to the FID.
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shifts relative to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Mass Spectrometry (MS)

**1. Sample Preparation:**

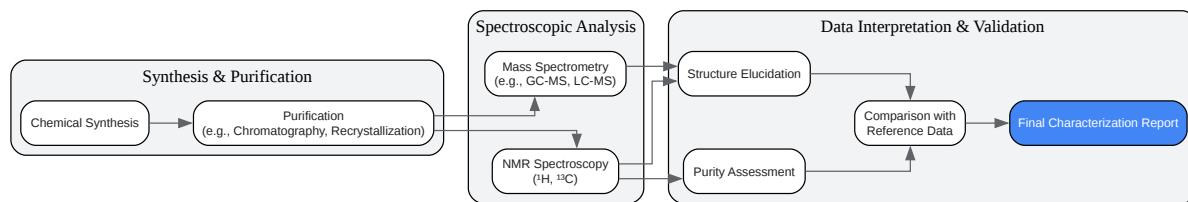
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

**2. Data Acquisition (Electron Ionization - EI):**

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent system with a mass selective detector.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.
- GC Conditions:
  - Column: HP-5ms or equivalent.
  - Injector Temperature: 250°C.
  - Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

## Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

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Caption: General workflow for spectroscopic analysis of synthesized compounds.

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## References

- 1. rsc.org [rsc.org]
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